3',5'-Dimethyl-3-phenylpropiophenone
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Overview
Description
3’,5’-Dimethyl-3-phenylpropiophenone: is an organic compound with the molecular formula C₁₇H₁₈O and a molecular weight of 238.32 g/mol . It is a derivative of propiophenone, characterized by the presence of two methyl groups and a phenyl group attached to the propiophenone backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dimethyl-3-phenylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,5-dimethylacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions generally include:
Temperature: 0-5°C initially, followed by room temperature
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods: On an industrial scale, the production of 3’,5’-Dimethyl-3-phenylpropiophenone follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3’,5’-Dimethyl-3-phenylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether
Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst like FeCl₃
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
3’,5’-Dimethyl-3-phenylpropiophenone is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3’,5’-Dimethyl-3-phenylpropiophenone involves its interaction with specific molecular targets, primarily through its carbonyl group. The compound can act as an electrophile in various reactions, facilitating nucleophilic attack by other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Propiophenone: Lacks the methyl and phenyl substituents present in 3’,5’-Dimethyl-3-phenylpropiophenone.
3,5-Dimethylacetophenone: Similar structure but lacks the phenylpropiophenone backbone.
Benzophenone: Contains two phenyl groups but lacks the methyl substituents.
Uniqueness: 3’,5’-Dimethyl-3-phenylpropiophenone is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. These structural features make it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-10-14(2)12-16(11-13)17(18)9-8-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUDXBDQVFAKCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCC2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643980 |
Source
|
Record name | 1-(3,5-Dimethylphenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-33-5 |
Source
|
Record name | 1-Propanone, 1-(3,5-dimethylphenyl)-3-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Dimethylphenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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